molecular formula C8H12N2O B588160 5,6-Diethylpyrazin-2(1H)-one CAS No. 140936-33-0

5,6-Diethylpyrazin-2(1H)-one

Cat. No.: B588160
CAS No.: 140936-33-0
M. Wt: 152.197
InChI Key: YUOUFYKGMFGIFR-UHFFFAOYSA-N
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Description

5,6-Diethylpyrazin-2(1H)-one is a chemical compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are often found in various natural and synthetic substances. This compound, specifically, is characterized by the presence of two ethyl groups attached to the pyrazine ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diethylpyrazin-2(1H)-one typically involves the reaction of ethyl-substituted precursors under controlled conditions. One common method is the cyclization of ethyl-substituted hydrazines with diketones. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 5,6-Diethylpyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.

    Reduction: Reduction reactions can convert it into dihydropyrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a variety of functionalized pyrazine derivatives.

Scientific Research Applications

5,6-Diethylpyrazin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the flavor and fragrance industry due to its aromatic properties.

Mechanism of Action

The mechanism by which 5,6-Diethylpyrazin-2(1H)-one exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2,5-Diethylpyrazine
  • 2,6-Diethylpyrazine
  • 2,3,5,6-Tetramethylpyrazine

Comparison: 5,6-Diethylpyrazin-2(1H)-one is unique due to its specific substitution pattern on the pyrazine ring. This structural difference can lead to variations in chemical reactivity, biological activity, and physical properties compared to other similar compounds. For instance, the presence of ethyl groups at the 5 and 6 positions may influence its aromaticity and interaction with other molecules.

Properties

IUPAC Name

5,6-diethyl-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-3-6-7(4-2)10-8(11)5-9-6/h5H,3-4H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOUFYKGMFGIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CC(=O)N1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10667865
Record name 5,6-Diethylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10667865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140936-33-0
Record name 5,6-Diethylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10667865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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